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molecular formula C8H15NO5 B150216 Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) CAS No. 136499-22-4

Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)

Cat. No. B150216
M. Wt: 205.21 g/mol
InChI Key: LPBIVMGHJCBZFH-UHFFFAOYSA-N
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Patent
US05030724

Procedure details

[(1,1-Dimethylethoxy)carbonyl]aminooxyacetic acid, methyl ester (18.0 g, 0.087 mole) and potassium hydroxide (7.4 g, 0.13 mole) were stirred in 60 ml of methanol for one hour at ambient temperatures. The mixture was neutralized with concentrated hydrochloric acid and evaporated to dryness in vacuo. The residue was taken up in 100 ml of water and acidified to pH 2.5. Extraction with ethyl acetate, drying over magnesium sulfate and evaporation gave the title compound as 6.8 g of a colorless solid, m.p. 95°-98° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([O:4][C:5]([NH:7][O:8][CH2:9][C:10]([O:12]C)=[O:11])=[O:6])[CH3:3].[OH-].[K+].Cl>CO>[CH3:3][C:2]([CH3:14])([O:4][C:5]([NH:7][O:8][CH2:9][C:10]([OH:12])=[O:11])=[O:6])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
CC(C)(OC(=O)NOCC(=O)OC)C
Name
Quantity
7.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate and evaporation

Outcomes

Product
Name
Type
product
Smiles
CC(C)(OC(=O)NOCC(=O)O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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